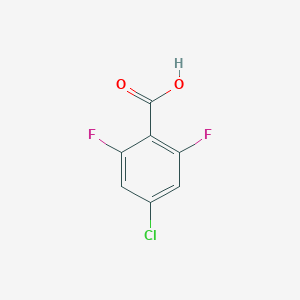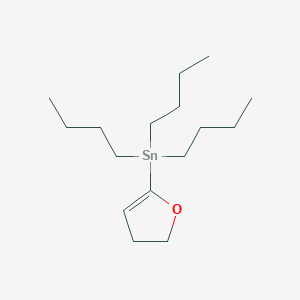![molecular formula C10H15NO2 B175754 1-[4-(2-Methoxyethoxy)phenyl]methanamine CAS No. 102196-20-3](/img/structure/B175754.png)
1-[4-(2-Methoxyethoxy)phenyl]methanamine
概要
説明
1-[4-(2-Methoxyethoxy)phenyl]methanamine is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of a methoxyethoxy group attached to a phenyl ring, which is further connected to a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Methoxyethoxy)phenyl]methanamine typically involves the reaction of 4-(2-Methoxyethoxy)benzaldehyde with an appropriate amine source. One common method is the reductive amination of 4-(2-Methoxyethoxy)benzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of high-purity starting materials, precise temperature control, and efficient purification techniques to ensure high yield and product quality.
化学反応の分析
Types of Reactions
1-[4-(2-Methoxyethoxy)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) or potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of 4-(2-Methoxyethoxy)benzaldehyde or 4-(2-Methoxyethoxy)benzoic acid.
Reduction: Formation of 4-(2-Methoxyethoxy)benzyl alcohol or 4-(2-Methoxyethoxy)benzylamine.
Substitution: Formation of various substituted phenylmethanamines depending on the nucleophile used.
科学的研究の応用
1-[4-(2-Methoxyethoxy)phenyl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 1-[4-(2-Methoxyethoxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways, enzyme inhibition, or receptor activation. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
1-[4-(2-Methoxyethoxy)phenyl]methanamine can be compared with other similar compounds, such as:
4-(2-Methoxyethoxy)benzylamine: Similar structure but lacks the methanamine group.
4-(2-Methoxyethoxy)benzaldehyde: Contains an aldehyde group instead of a methanamine group.
4-(2-Methoxyethoxy)benzoic acid: Contains a carboxylic acid group instead of a methanamine group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
特性
IUPAC Name |
[4-(2-methoxyethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-6-7-13-10-4-2-9(8-11)3-5-10/h2-5H,6-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARWGYPSBMSXSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40603796 | |
| Record name | 1-[4-(2-Methoxyethoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40603796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102196-20-3 | |
| Record name | 1-[4-(2-Methoxyethoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40603796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(2-methoxyethoxy)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















